

Application Notes and Protocols for Celastrol in In Vitro Neuroprotection Assays

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Celastrol, a pentacyclic triterpenoid extracted from the Tripterygium wilfordii plant, has demonstrated significant neuroprotective properties in a variety of in vitro models of neurodegenerative diseases. These notes provide an overview of the application of Celastrol in neuroprotection assays, including effective dosages, relevant cell models, and detailed experimental protocols. Celastrol has been shown to exert its protective effects through multiple mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic pathways.[1] [2][3][4]

Data Presentation

Table 1: Effective Dosages of Celastrol in In Vitro Neuroprotection Assays



Cell Line	Neurotoxic Insult	Celastrol Concentration	Observed Effects	Reference
SH-SY5Y	Rotenone	500 nM	Increased cell viability, decreased apoptosis, reduced α- synuclein accumulation and ROS generation.	[5]
PC12	Cobalt Chloride (CoCl ₂)	0.5 μΜ	Improved cell viability, reduced apoptosis.	[6]
Primary Cortical Neurons	Oxygen-Glucose Deprivation (OGD)	Not Specified	Rescued neurons from OGD-induced injury.	[7]
H4 human neuroglioma	Lipopolysacchari de (LPS)	Not Specified	Reduced Aβ production and cell death.	[1]
SH-SY5Y	MPP+ (1 mM)	Not Specified	Suppressed MPP+-induced injuries by activating autophagy.	[1]

Table 2: Summary of Celastrol's Neuroprotective Mechanisms



Mechanism	Key Signaling Molecules/Pathway s	Effects	References
Anti-inflammatory	NF-κΒ, HMGB1, IL- 1β, IL-6, TNF-α	Inhibition of pro- inflammatory cytokine production.	[1][4][8][9]
Antioxidant	Nrf2, ROS, SOD, GSH	Upregulation of antioxidant enzymes and reduction of reactive oxygen species.	[1][5][6]
Anti-apoptotic	JNK, Akt/mTOR, Bcl-2	Inhibition of apoptotic signaling cascades.	[1][5]
Autophagy Induction	LC3-II/LC3-I ratio	Activation of autophagy to clear damaged mitochondria and protein aggregates.	[1][5]

Experimental ProtocolsCell Culture and Maintenance

- a. SH-SY5Y Human Neuroblastoma Cells:
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.
- b. PC12 Pheochromocytoma Cells:
- Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]



- Culture Conditions: 37°C in a humidified incubator with 5% CO₂.[6]
- Differentiation (optional for neuronal phenotype): Treat cells with 50-100 ng/mL of Nerve Growth Factor (NGF) for 5-7 days.

Induction of Neurotoxicity

- a. Rotenone-Induced Toxicity in SH-SY5Y Cells (Model for Parkinson's Disease):
- Seed SH-SY5Y cells in appropriate culture plates.
- Allow cells to adhere and grow for 24 hours.
- Pre-treat cells with Celastrol (e.g., 500 nM) for a specified period (e.g., 1-2 hours).
- Introduce rotenone at a final concentration known to induce significant cell death (e.g., 1-10 μM) and incubate for 24-48 hours.
- b. Cobalt Chloride (CoCl₂)-Induced Hypoxia in PC12 Cells (Model for Ischemic Injury):
- Seed PC12 cells in culture plates.
- After 24 hours, pre-treat with Celastrol (e.g., 0.5 μM) for 2 hours.[6]
- Induce hypoxia by adding CoCl₂ to the culture medium at a final concentration of 1.0 mM and incubate for 24 hours.[6]

Neuroprotection Assays

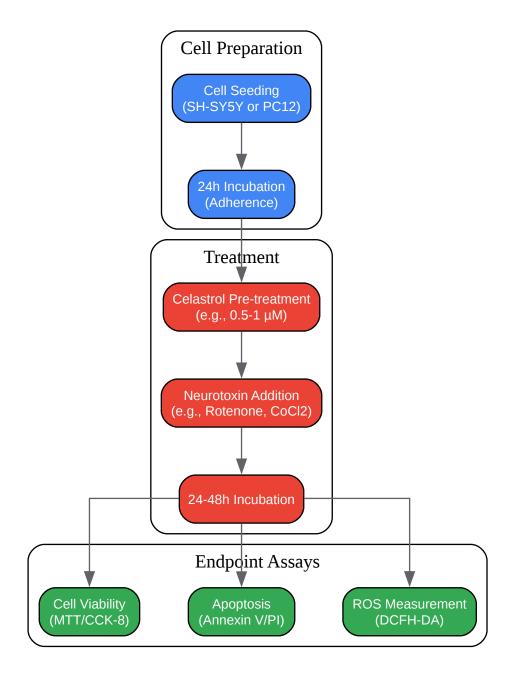
- a. Cell Viability Assay (MTT or CCK-8):
- Following the neurotoxicity induction period, remove the treatment medium.
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
- Solubilize the formazan crystals with DMSO or a solubilization buffer.



- Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated) cells.
- b. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining):
- After treatment, harvest the cells by trypsinization.
- · Wash the cells with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry.
 - Annexin V-positive/PI-negative cells are in early apoptosis.
 - Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
- c. Measurement of Intracellular Reactive Oxygen Species (ROS):
- After treatment, wash the cells with PBS.
- Incubate the cells with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for 30 minutes at 37°C.
- Wash the cells again with PBS to remove excess probe.
- Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Mandatory Visualization

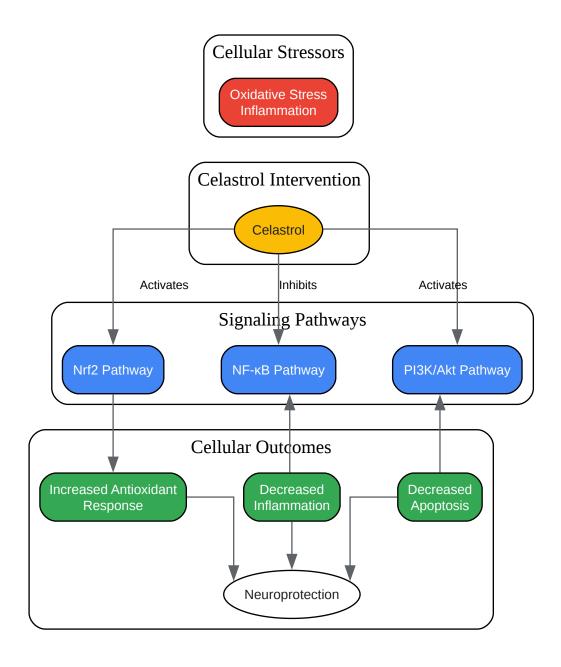




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Caption: Experimental workflow for in vitro neuroprotection assays.





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Caption: Key signaling pathways modulated by Celastrol for neuroprotection.

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